N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes multiple functional groups such as chloro, benzoyl, and methoxy groups.
Mechanism of Action
Target of Action
It is suggested that it may interact with gaba receptors , which play a crucial role in neurotransmission and are involved in various neurological disorders.
Mode of Action
It is hypothesized that it may interact with its targets, possibly GABA receptors , leading to changes in the receptor’s function and subsequent alterations in neurotransmission.
Biochemical Pathways
Given its potential interaction with gaba receptors , it might influence the GABAergic pathway, which could have downstream effects on neuronal excitability and neurotransmission.
Result of Action
It is suggested that it may have potential anticancer properties and anti-hepatitis b virus effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with appropriate reagents to introduce the dimethoxybenzamide moiety. One common method involves the use of bromine and acetic anhydride to form the intermediate, which is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the benzoyl group forms alcohols .
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties and its role in the synthesis of other pharmacologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Similar structure but lacks the dimethoxy groups.
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide: Contains a bromo group instead of a chloro group
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide is unique due to the presence of both chloro and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4/c1-28-19-10-7-13(11-20(19)29-2)22(27)25-18-9-8-14(23)12-16(18)21(26)15-5-3-4-6-17(15)24/h3-12H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHHVOGFHQOCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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